ethyl 4-(4-{[2-(diethylamino)ethyl](4-methyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-(4-{[2-(diethylamino)ethyl](4-methyl-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H38ClN5O5S2 and its molecular weight is 624.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 623.2002894 g/mol and the complexity rating of the compound is 943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-{2-(diethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential biological activities. This article aims to review its biological properties, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with various functional groups, including a sulfonamide and a benzothiazole moiety. Its molecular formula can be represented as follows:
- Molecular Formula : C20H30ClN3O4S
- Molecular Weight : Approximately 421.99 g/mol
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. For instance, piperazine derivatives have been shown to act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, which may have analgesic and anti-inflammatory effects .
1. Antinociceptive Effects
Studies have demonstrated that piperazine derivatives can exhibit significant antinociceptive properties. For example, a related compound was shown to reduce pain responses in various animal models, suggesting potential use in pain management therapies .
2. Antimicrobial Activity
The antibacterial properties of similar compounds have been investigated, showing effectiveness against various bacterial strains. The presence of the benzothiazole ring is often linked to enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes .
Case Study 1: Analgesic Activity
In a study assessing the analgesic effects of piperazine derivatives, researchers observed that the compound significantly reduced pain in rodent models subjected to thermal and chemical nociceptive stimuli. The results indicated a dose-dependent response, supporting its potential as an analgesic agent .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating infections .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 4-[4-[2-(diethylamino)ethyl-(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O5S2.ClH/c1-5-30(6-2)15-20-33(27-29-25-21(4)9-8-10-24(25)39-27)26(34)22-11-13-23(14-12-22)40(36,37)32-18-16-31(17-19-32)28(35)38-7-3;/h8-14H,5-7,15-20H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHPTIZZNLKZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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